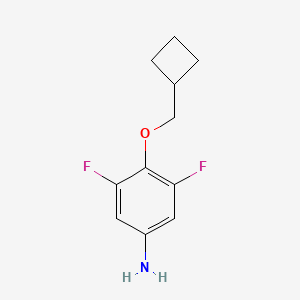
Cesium Lead Triiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cesium lead triiodide is an inorganic compound with the chemical formula CsPbI₃. It belongs to the family of halide perovskites, which have garnered significant attention due to their exceptional optoelectronic properties.
作用机制
Target of Action
Cesium Lead Triiodide (CsPbI3) is an inorganic metallic halide perovskite that has gained significant attention due to its unique photovoltaic properties . The primary targets of CsPbI3 are the embedded atomic potentials of Cesium (Cs) and Lead (Pb), which are integrated with Buckingham-Coulomb potentials .
Mode of Action
The interaction of CsPbI3 with its targets involves the use of a hybrid force field, which integrates the embedded atomic potentials of Cs-Cs and Pb-Pb with Buckingham-Coulomb potentials . This interaction leads to changes in the structural properties, such as the radial distribution functions, interatomic separation distances, and the density .
Biochemical Pathways
The biochemical pathways of CsPbI3 involve phase transformations from an orthorhombic into a cubic crystal structure . This transformation is detected by the Hybrid Embedded Atomic Buckingham-Coulomb (EABC) potential .
Result of Action
The action of CsPbI3 results in the transformation from an orthorhombic into a cubic crystal structure . This transformation is crucial for optimizing the optoelectronic properties of CsPbI3, making it a promising material for photovoltaic applications .
Action Environment
The action, efficacy, and stability of CsPbI3 are influenced by environmental factors. For instance, the structural stability and phase transition of CsPbI3 need an in-depth investigation to better optimize their optoelectronic properties . Furthermore, the organic components in hybrid perovskites are susceptible to ambient conditions such as moisture, oxygen, and heat, and exposure leads to rapid performance degradation .
准备方法
Synthetic Routes and Reaction Conditions: Cesium lead triiodide can be synthesized using various methods, including solution-based techniques and mechanochemical synthesis. One common method involves the reaction of cesium iodide (CsI) with lead iodide (PbI₂) in a solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the precursors .
Industrial Production Methods: In industrial settings, this compound is often produced using mechanochemical synthesis. This method involves the ball milling of cesium iodide and lead iodide, which induces a solid-state reaction to form the desired perovskite phase. The mechanochemical approach is advantageous due to its simplicity, scalability, and solvent-free nature .
化学反应分析
Types of Reactions: Cesium lead triiodide undergoes various chemical reactions, including:
Oxidation: Exposure to oxygen can lead to the oxidation of the iodide ions, resulting in the formation of lead oxide and cesium iodide.
Reduction: Reduction reactions can occur under certain conditions, leading to the formation of lower oxidation state lead compounds.
Substitution: Halide exchange reactions can occur, where iodide ions are replaced by other halide ions such as bromide or chloride.
Common Reagents and Conditions:
Oxidation: Oxygen or air exposure at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or hydrazine.
Substitution: Halide salts such as cesium bromide or cesium chloride in a suitable solvent.
Major Products Formed:
Oxidation: Lead oxide (PbO) and cesium iodide (CsI).
Reduction: Lower oxidation state lead compounds.
Substitution: Mixed halide perovskites such as cesium lead bromide (CsPbBr₃) or cesium lead chloride (CsPbCl₃).
科学研究应用
Cesium lead triiodide has a wide range of scientific research applications, including:
Photovoltaics: It is extensively studied for use in perovskite solar cells due to its high power conversion efficiency and stability.
Light-Emitting Diodes (LEDs): this compound is used in the development of high-efficiency LEDs with tunable emission wavelengths.
Lasers: Its excellent optoelectronic properties make it suitable for use in laser applications.
Photodetectors: this compound-based photodetectors exhibit high sensitivity and fast response times, making them ideal for various sensing applications.
Biological Imaging: The compound’s luminescent properties are utilized in cellular imaging and other biological applications.
相似化合物的比较
Cesium lead triiodide can be compared with other halide perovskites, such as:
Methylammonium lead iodide (CH₃NH₃PbI₃): This compound has similar optoelectronic properties but is less stable due to the presence of organic cations.
Formamidinium lead iodide (HC(NH₂)₂PbI₃): Another widely studied perovskite with good optoelectronic properties but also suffers from stability issues.
Cesium lead bromide (CsPbBr₃): This compound has better stability but a narrower light absorption range compared to this compound.
This compound stands out due to its superior thermal stability and excellent optoelectronic properties, making it a promising candidate for various applications in the field of optoelectronics .
属性
CAS 编号 |
18041-25-3 |
|---|---|
分子式 |
CsI3Pb |
分子量 |
721 g/mol |
IUPAC 名称 |
cesium;lead(2+);triiodide |
InChI |
InChI=1S/Cs.3HI.Pb/h;3*1H;/q;;;;+3/p-3 |
InChI 键 |
JGJAXMBIKSSTFC-UHFFFAOYSA-K |
SMILES |
[I-].[I-].[I-].[Cs+].[Pb+2] |
规范 SMILES |
I[Pb](I)I.[Cs] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-(tert-butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B3028202.png)
![Tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3028205.png)
![2-[1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidin-4-yl]acetic acid](/img/structure/B3028206.png)
![2-Isopropyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028208.png)


![2-Cyclobutyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028211.png)
![tert-Butyl 2-cyclobutyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3028212.png)
![tert-Butyl 4-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3028213.png)
![tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3028215.png)
